1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones have been reported .Physical and Chemical Properties Analysis
The physical form of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a white to light-yellow powder or crystals . It has a molecular weight of 219.76 .Scientific Research Applications
Efficient Synthesis Methods
One study discusses the one-pot efficient synthesis of Nα-urethane-protected β- and γ-amino acids from related pyrrolidine dione compounds, showcasing the compound's utility in synthesizing essential amino acid derivatives with excellent yields and purities (Cal et al., 2012).
Material Science Applications
In material science, the synthesis and absorption properties of polar diketo-pyrrolo-pyrroles, which include similar structural motifs, have been investigated. These compounds demonstrate significant solvatochromism and fluorescence properties, making them potential candidates for applications in dye and pigment industries (Lun̆ák et al., 2009).
Biological Activities
A study on a new series of pyrrolidine-2,5-dione derivatives highlighted their potential as anticonvulsant agents. Initial pharmacological screening showed promising compounds with significant protective indexes, suggesting a role in developing new treatments for epilepsy (Rybka et al., 2017).
Anticancer Activity
Research into piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, synthesized through condensation reactions, revealed compounds exhibiting good anticancer activity against various cancer cell lines, demonstrating the compound's relevance in medicinal chemistry and drug development (Kumar et al., 2013).
Corrosion Inhibition
Another study evaluated the efficiency of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in acidic media. The research provides insights into the compound's adsorption behavior and chemisorption processes, offering potential applications in materials protection and engineering (Zarrouk et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)pyrrole-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-9-1-2-10(14)12(9)7-8-3-5-11-6-4-8;/h1-2,8,11H,3-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGMVUTXQPUMBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=O)C=CC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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